4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid

Catalog No.
S13543423
CAS No.
887360-46-5
M.F
C12H12BrNO4
M. Wt
314.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic ...

CAS Number

887360-46-5

Product Name

4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid

IUPAC Name

4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

InChI

InChI=1S/C12H12BrNO4/c1-3-18-9-5-7(13)6-4-8(12(15)16)14-10(6)11(9)17-2/h4-5,14H,3H2,1-2H3,(H,15,16)

InChI Key

BCRWSCUJUSJIHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C=C(NC2=C1OC)C(=O)O)Br

4-Bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure and functional groups. It features a bromine atom at the 4-position, an ethoxy group at the 6-position, and a methoxy group at the 7-position of the indole ring, along with a carboxylic acid functional group at the 2-position. The molecular formula is C12H12BrNO4C_{12}H_{12}BrNO_4 with a molecular weight of approximately 314.13 g/mol . This compound is significant in various chemical and biological applications due to its structural properties.

Typical of indole derivatives, including:

  • Electrophilic Substitution: The presence of bromine and methoxy groups makes the indole ring susceptible to electrophilic attack, allowing for further functionalization.
  • Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification, amide formation, or reduction to alcohols.
  • Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under appropriate conditions.

These reactions are foundational in synthetic organic chemistry, enabling the creation of more complex molecules for pharmaceutical and industrial applications.

4-Bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid has shown potential biological activities:

  • Antiviral Properties: It serves as a key intermediate in synthesizing phosphoindole inhibitors that target human immunodeficiency virus non-nucleoside reverse transcriptase.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cells, particularly those with high expression of checkpoint kinase 2.

These properties make it a candidate for further research in drug development.

Several methods exist for synthesizing 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid:

  • Starting from Indole Derivatives: Utilizing bromoindoles as starting materials, followed by ethylation and methoxylation steps.
  • Functional Group Modifications: Employing standard organic reactions such as Friedel-Crafts acylation or alkylation to introduce the ethoxy and methoxy groups.
  • Carboxylation: The introduction of the carboxylic acid moiety can be achieved through carbonylation reactions or by oxidation of suitable precursors.

These synthetic routes allow for the customization of the compound's structure to enhance its biological activity.

The applications of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid span various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for antiviral and anticancer agents.
  • Chemical Research: Used in studies exploring new synthetic methodologies or biological assays.
  • Material Science: Potential applications in developing new materials based on indole derivatives.

Studies focusing on the interactions of this compound include:

  • Binding Affinity Assays: Evaluating its affinity for specific biological targets such as enzymes involved in viral replication.
  • Synergistic Effects: Investigating how this compound interacts with other therapeutic agents to enhance efficacy against diseases like cancer or viral infections.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-Methoxyindole-2-carboxylic acid103260-65-70.98Lacks bromine substitution
6-Methoxyindole-2-carboxylic acid16732-73-30.98Different methoxy positioning
4-Ethoxyindole-2-carboxylic acid29970-01-20.97Ethyl instead of bromine
5-Methoxyindole-2-carboxylic acid4382-54-10.96Different substitution pattern

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical properties and biological activities. The unique combination of bromine, ethoxy, and methoxy groups in 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid sets it apart from these similar structures, potentially enhancing its reactivity and biological efficacy.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.99497 g/mol

Monoisotopic Mass

312.99497 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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